molecular formula C11H13BrN2O3 B2674668 Methyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate CAS No. 2377032-10-3

Methyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate

Cat. No. B2674668
CAS RN: 2377032-10-3
M. Wt: 301.14
InChI Key: MYADYJPRSSKPEV-UHFFFAOYSA-N
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Description

“Methyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound that is structurally related to benzene. The pyridine ring in this compound is substituted with a bromine atom at the 6-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a bromine atom, an acetamido group, and a propanoate ester group .


Chemical Reactions Analysis

As a bromopyridine derivative, this compound would be expected to undergo reactions typical of halogenated aromatic compounds. This could include nucleophilic aromatic substitution reactions or palladium-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would likely make the compound relatively dense and possibly volatile .

Scientific Research Applications

Asymmetric Synthesis and Medicinal Chemistry

Methyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate is used in asymmetric synthesis, serving as a precursor for the creation of enantiomerically pure compounds. For example, a study by Micouin et al. (1994) demonstrated the synthesis of 3-substituted piperidines from chiral non-racemic lactams, indicating the compound's role in developing pharmacologically active molecules (Micouin et al., 1994).

Antimalarial Activity

This compound derivatives have been explored for their antimalarial properties. Werbel et al. (1986) synthesized a series of compounds showing significant activity against Plasmodium berghei, highlighting the potential of these derivatives in developing new antimalarial drugs (Werbel et al., 1986).

Coordination Chemistry and Material Science

In the field of coordination chemistry, the compound has been used to study the effects of substituents on ligand properties. Smolentsev (2017) explored copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands, contributing to our understanding of how structural modifications affect coordination geometry and, consequently, the properties of materials (Smolentsev, 2017).

Glycosylation Reactions

Additionally, this compound is instrumental in glycosylation reactions. Abbas and Matta (1983) utilized derivatives of the compound for the synthesis of glycosides, demonstrating its utility in constructing complex carbohydrates (Abbas & Matta, 1983).

Organic Synthesis and Drug Development

The compound's utility extends to the synthesis of novel organic molecules with potential drug applications. For instance, Singh et al. (2018) reported on the synthesis and characterization of selenium and tellurium derivatives of amino acids, providing new insights into the development of organometallic drugs (Singh et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, bromopyridine derivatives are often used in medicinal chemistry due to their potential biological activity .

Safety and Hazards

As with any brominated compound, safety precautions should be taken when handling to avoid exposure. Brominated compounds can be hazardous and may cause irritation to the skin and eyes .

Future Directions

Future research could explore the potential biological activity of this compound, as bromopyridine derivatives are often of interest in medicinal chemistry . Further studies could also investigate the synthesis of this compound from different starting materials.

properties

IUPAC Name

methyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-7(15)14-9(11(16)17-2)5-8-3-4-10(12)13-6-8/h3-4,6,9H,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYADYJPRSSKPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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